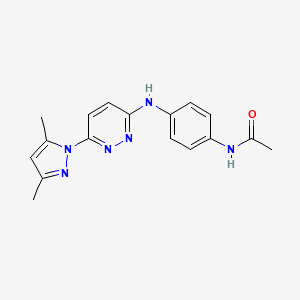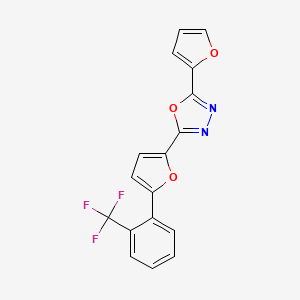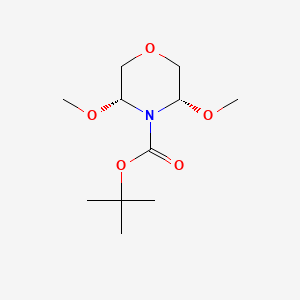![molecular formula C25H19ClN4O3 B2686663 N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide CAS No. 1251600-86-8](/img/no-structure.png)
N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, and a propanamide . The benzodioxole group is a type of aromatic ether that is often found in bioactive compounds . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Propanamide is a type of amide, which are commonly found in a wide range of biological and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and oxadiazole rings would likely contribute to the rigidity of the molecule, while the propanamide could introduce some flexibility depending on its position in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzodioxole might undergo electrophilic aromatic substitution or other reactions typical of aromatic ethers . The oxadiazole could potentially participate in nucleophilic substitution reactions . The propanamide might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Scientific Research Applications
Antioxidant Activity
The compound’s structure contains a 1,3-benzodioxole ring system, which is associated with diverse biological activities. In particular, compounds with this moiety have been reported to exhibit sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects . Researchers have evaluated the synthesized N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.
Anticancer Potential
While specific studies on this compound are limited, its structural features suggest potential anticancer properties. The 1,3-benzodioxole ring system has been explored in the design of anticancer agents . Further investigations are warranted to assess its efficacy against specific cancer cell lines.
Drug Delivery Systems
Functionalized amides and amino groups are common pharmacophoric fragments in biologically active compounds. Researchers might investigate the compound’s potential as a drug carrier or part of a drug delivery system .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide involves the reaction of 4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline with 3-phenylpropanoyl chloride in the presence of a base to form the final product.", "Starting Materials": [ "4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline", "3-phenylpropanoyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline in a suitable solvent (e.g. dichloromethane, chloroform).", "Step 2: Add a base (e.g. triethylamine, pyridine) to the reaction mixture to deprotonate the aniline group.", "Step 3: Slowly add 3-phenylpropanoyl chloride to the reaction mixture while stirring at room temperature.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 6: Purify the product by column chromatography or recrystallization to obtain N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide." ] } | |
CAS RN |
1251600-86-8 |
Product Name |
N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide |
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-18-9-7-17(8-10-18)30-25(32)20-14-27-22-11-6-15(12-19(22)23(20)29-30)24(31)28-13-16-4-2-3-5-21(16)26/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
ZQCGRZRUQGNYAF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)
![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2686585.png)
![N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2686586.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2686587.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2686589.png)
![(E)-3-(2-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2686590.png)



![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2686600.png)
